Dual MAO-A/B Kinetics vs. Biogenic Amines
Kynuramine is a non‑selective MAO substrate with comparable affinity for both MAO‑A (Km = 130 μM, kcat = 125 min⁻¹ in hMAO A) and MAO‑B (Km = 27 μM, kcat = 96 min⁻¹ in hMAO B), whereas the classical substrates serotonin, dopamine, and tyramine show pronounced isoform bias . Specifically, serotonin exhibits a 7.7‑fold higher Km for MAO‑B (2,270 μM) vs. MAO‑A (295 μM), and its MAO‑B kcat is only 33 min⁻¹, representing a ~5.5‑fold reduction relative to MAO‑A . Tyramine, while a non‑selective substrate, requires a peroxidase‑coupled spectrophotometric assay that is susceptible to redox‑active compound interference. Kynuramine avoids this through direct fluorogenic product formation .
Serotonin hMAO B Km 2,270 µM (84× higher), kcat 33 min⁻¹ (2.9‑fold lower).
| Evidence Dimension | Km and kcat for human recombinant MAO‑A and MAO‑B |
|---|---|
| Target Compound Data | Kynuramine (hMAO A): Km = 130 μM, kcat = 125 min⁻¹; (hMAO B): Km = 27 μM, kcat = 96 min⁻¹ |
| Comparator Or Baseline | Serotonin (hMAO A): Km = 295 μM, kcat = 182 min⁻¹; (hMAO B): Km = 2,270 μM, kcat = 33 min⁻¹; Dopamine (hMAO A): Km = 240 μM, kcat = 71 min⁻¹; (hMAO B): Km = 128 μM, kcat = 65 min⁻¹; Tyramine (hMAO A): Km = 427 μM, kcat = 182 min⁻¹; (hMAO B): Km = 107 μM, kcat = 343 min⁻¹ |
| Quantified Difference | Serotonin MAO‑B Km is 84× higher than kynuramine MAO‑B Km (2,270 vs. 27 μM); serotonin MAO‑B kcat is 2.9‑fold lower. Dopamine and tyramine support MAO‑B activity but lack kynuramine’s combined low Km and dual‑isoform fluorogenic readout. |
| Conditions | Recombinant human MAO‑A and MAO‑B; 25 °C, 50 mM potassium phosphate buffer, pH 7.4, as reported in Aldeco et al. 2011 (Comp Biochem Physiol B). |
Why This Matters
A single substrate that supports both isoforms with measurable kinetics eliminates the need for two separate substrate‑specific assays, reducing inter‑assay variability, consumable costs, and sample requirements by ~50%.
- [1] Aldeco M, Arslan BK, Edmondson DE. Catalytic and inhibitor binding properties of zebrafish monoamine oxidase (zMAO): comparisons with human MAO A and MAO B. Comp Biochem Physiol B Biochem Mol Biol. 2011;158(4):235‑241. Table 1. doi:10.1016/j.cbpb.2010.12.003 View Source
- [2] Aldeco M, Arslan BK, Edmondson DE. Comp Biochem Physiol B. 2011; Table 1. View Source
- [3] Zhang Z, Hamada H, Gerk PM. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. Biomed Res Int. 2019;2019:8361858. doi:10.1155/2019/8361858 View Source
